An In-depth Technical Guide to the Synthesis and Characterization of Dimethylsulfamoyl-acetic Acid for Biological Interrogation
An In-depth Technical Guide to the Synthesis and Characterization of Dimethylsulfamoyl-acetic Acid for Biological Interrogation
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of Dimethylsulfamoyl-acetic acid. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology who are interested in the exploration of novel sulfonamide-containing compounds. This guide outlines a plausible synthetic pathway, detailed analytical characterization methods, and proposes initial biological screening strategies to elucidate the therapeutic potential of this molecule. The content is structured to offer not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and build upon the presented methodologies.
Introduction: The Scientific Rationale for Investigating Dimethylsulfamoyl-acetic Acid
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The incorporation of a sulfamoyl moiety (R-SO₂-NR'R'') into a molecule can significantly modulate its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] Dimethylsulfamoyl-acetic acid, a molecule combining a dimethylsulfamoyl group with an acetic acid functionality, presents an intriguing scaffold for biological investigation. The acetic acid portion offers a handle for further chemical modification and potential interaction with biological targets, while the dimethylsulfamoyl group can impart unique pharmacological characteristics.
This guide will first detail a proposed synthetic route for Dimethylsulfamoyl-acetic acid, drawing upon established principles of organic chemistry. Subsequently, a comprehensive characterization workflow will be presented, outlining the expected spectroscopic and spectrometric signatures of the target compound. Finally, a discussion on potential biological studies will be provided, suggesting initial in vitro assays to explore the compound's bioactivity based on the known properties of structurally related molecules.
Proposed Synthesis of Dimethylsulfamoyl-acetic Acid
Step 1: Synthesis of N,N-Dimethylsulfamide
The initial step focuses on the creation of the N,N-dimethylsulfamide intermediate. This can be achieved through the reaction of sulfuryl chloride with dimethylamine.
Protocol:
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In a well-ventilated fume hood, a solution of dimethylamine (2.0 equivalents) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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The flask is cooled to 0 °C in an ice bath.
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Sulfuryl chloride (1.0 equivalent) is dissolved in the same aprotic solvent and added dropwise to the dimethylamine solution with vigorous stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction mixture is then washed sequentially with water, dilute hydrochloric acid, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N,N-dimethylsulfamide.
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The crude product can be purified by vacuum distillation or recrystallization.
Causality: The reaction proceeds via a nucleophilic attack of dimethylamine on the electrophilic sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion. The second equivalent of dimethylamine acts as a base to neutralize the hydrochloric acid byproduct.
Step 2: Alkylation of N,N-Dimethylsulfamide to Yield Dimethylsulfamoyl-acetic Acid
The second step involves the alkylation of the synthesized N,N-dimethylsulfamide with a haloacetic acid, such as bromoacetic acid, under basic conditions.
Protocol:
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To a solution of N,N-dimethylsulfamide (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, a suitable base (1.1 equivalents) is added. Sodium hydride or potassium carbonate are appropriate choices.
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The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
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A solution of bromoacetic acid (1.0 equivalent) in the same solvent is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature for 12-24 hours, or gently heated to 50-60 °C to expedite the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is quenched with water and the solvent is removed under reduced pressure.
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The residue is acidified with dilute hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality: The base deprotonates the nitrogen atom of N,N-dimethylsulfamide, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of bromoacetic acid in an Sₙ2 reaction, displacing the bromide ion and forming the carbon-nitrogen bond.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of Dimethylsulfamoyl-acetic acid.
Characterization of Dimethylsulfamoyl-acetic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized Dimethylsulfamoyl-acetic acid. A combination of spectroscopic and spectrometric techniques should be employed.
Predicted Spectroscopic and Spectrometric Data
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the six protons of the two methyl groups (N(CH₃)₂), a singlet for the two protons of the methylene group (-CH₂-), and a broad singlet for the acidic proton of the carboxylic acid (-COOH). The chemical shifts will be influenced by the solvent used. |
| ¹³C NMR | A signal for the carbon of the methyl groups, a signal for the methylene carbon, and a signal for the carbonyl carbon of the carboxylic acid. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp and strong absorption around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid, and strong absorptions in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions corresponding to the asymmetric and symmetric SO₂ stretching of the sulfamoyl group, respectively. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of Dimethylsulfamoyl-acetic acid (C₄H₉NO₄S, MW: 167.18 g/mol ). |
Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
3.2.2. Infrared (IR) Spectroscopy
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Prepare a sample of the purified product as a KBr pellet or as a thin film on a salt plate.
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Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands for the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
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Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
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Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of Dimethylsulfamoyl-acetic acid.
Proposed Biological Studies
Given the prevalence of the sulfonamide motif in bioactive compounds, Dimethylsulfamoyl-acetic acid is a candidate for a range of biological screenings. The presence of the carboxylic acid group also opens avenues for its potential role as a metabolic inhibitor or an antagonist of receptors that bind acidic ligands.
In Vitro Cytotoxicity Screening
An initial assessment of the compound's general toxicity is crucial.
Protocol: MTT Assay
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Seed various human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.
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Treat the cells with a range of concentrations of Dimethylsulfamoyl-acetic acid (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
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After the incubation period, add MTT solution to each well and incubate for 4 hours.
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Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Rationale: This assay will provide a preliminary indication of the compound's potential as an anticancer agent and its general cytotoxic profile.
Antibacterial Activity Screening
The historical success of sulfonamides as antibacterial agents warrants an investigation into the antimicrobial properties of Dimethylsulfamoyl-acetic acid.
Protocol: Broth Microdilution Assay
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Prepare a two-fold serial dilution of Dimethylsulfamoyl-acetic acid in a 96-well plate containing bacterial growth medium.
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Inoculate each well with a standardized suspension of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
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Incubate the plates at 37 °C for 18-24 hours.
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Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.
Rationale: This assay will determine if the compound possesses any antibacterial activity and its spectrum of action.
Enzyme Inhibition Assays
Many sulfonamide-containing drugs function as enzyme inhibitors. Screening Dimethylsulfamoyl-acetic acid against a panel of relevant enzymes could uncover specific molecular targets.
Example Target: Carbonic Anhydrases
Carbonic anhydrases are a family of enzymes that are targets for various drugs.
Protocol:
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A commercially available carbonic anhydrase inhibitor screening kit can be utilized.
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The assay typically involves the measurement of the esterase activity of carbonic anhydrase in the presence and absence of the test compound.
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A range of concentrations of Dimethylsulfamoyl-acetic acid would be tested to determine its inhibitory potency (IC₅₀).
Rationale: This targeted assay can reveal if the compound has a specific mechanism of action, which is a critical step in drug development.
Diagram of a Hypothetical Biological Signaling Pathway Interaction:
Sources
- 1. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 2. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
